molecular formula C16H15ClFN3O3 B11696601 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide

Cat. No.: B11696601
M. Wt: 351.76 g/mol
InChI Key: WUPWKGIDQXDIDV-UHFFFAOYSA-N
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Description

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide is a synthetic organic compound with a molecular formula of C16H15ClFN3O3 and a molecular weight of 351.76 g/mol . This compound is characterized by the presence of a fluorobenzamide group and a nitrophenylamino propyl chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further improves the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: Formation of N-{3-[(2-chloro-4-aminophenyl)amino]propyl}-2-fluorobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzamide moiety allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The nitrophenylamino propyl chain may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorobenzamide and a nitrophenylamino propyl chain allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H15ClFN3O3

Molecular Weight

351.76 g/mol

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]-2-fluorobenzamide

InChI

InChI=1S/C16H15ClFN3O3/c17-13-10-11(21(23)24)6-7-15(13)19-8-3-9-20-16(22)12-4-1-2-5-14(12)18/h1-2,4-7,10,19H,3,8-9H2,(H,20,22)

InChI Key

WUPWKGIDQXDIDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F

Origin of Product

United States

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